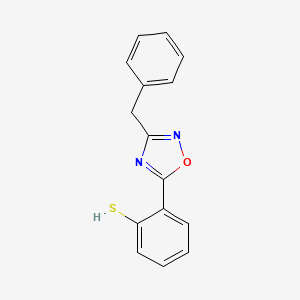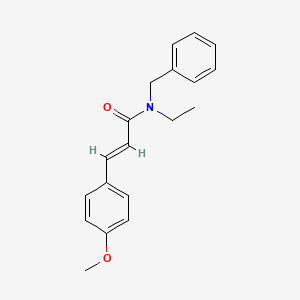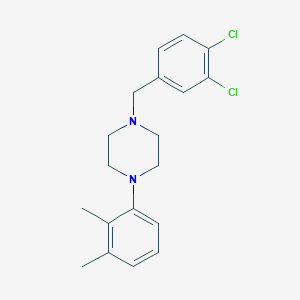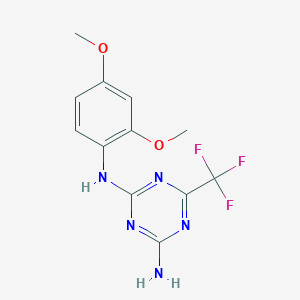
N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as DMTF, is a synthetic compound that has gained significant attention in scientific research due to its diverse applications. DMTF belongs to the class of triazine compounds and has a molecular weight of 357.3 g/mol.
Mécanisme D'action
The mechanism of action of DMTF is not fully understood. However, it has been proposed that DMTF exerts its anti-cancer activity by inhibiting the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival. DMTF has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory activity of DMTF is thought to be mediated through the inhibition of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
DMTF has been found to have minimal toxicity in animal models, with no significant adverse effects reported. However, further studies are needed to determine the long-term safety of DMTF in humans. DMTF has been shown to be rapidly absorbed and metabolized in the body, with a half-life of approximately 1 hour. It is primarily eliminated through the kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
DMTF has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other anti-cancer drugs. DMTF has also been found to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, the limited understanding of its mechanism of action and the lack of clinical studies in humans are major limitations for its use in lab experiments.
Orientations Futures
There are several future directions for the study of DMTF. Further studies are needed to determine the long-term safety and efficacy of DMTF in humans. The development of novel drug delivery systems for DMTF could improve its bioavailability and therapeutic efficacy. The potential use of DMTF in combination with other anti-cancer drugs should also be explored. Additionally, the anti-microbial and anti-inflammatory properties of DMTF could be further investigated for the development of new therapies for infectious and inflammatory diseases.
Conclusion:
DMTF is a promising synthetic compound with diverse applications in scientific research. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a potential candidate for the development of new therapies for various diseases. However, further studies are needed to fully understand its mechanism of action and determine its long-term safety and efficacy in humans.
Méthodes De Synthèse
DMTF can be synthesized through a multi-step process using readily available starting materials. The first step involves the reaction of 2,4-dimethoxyaniline with trifluoromethyl isocyanate to form N-(2,4-dimethoxyphenyl)-N'-trifluoromethylurea. This intermediate is then reacted with ammonia to form DMTF. The purity and yield of DMTF can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
DMTF has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. DMTF has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, DMTF has been found to have potent antimicrobial activity against gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O2/c1-21-6-3-4-7(8(5-6)22-2)17-11-19-9(12(13,14)15)18-10(16)20-11/h3-5H,1-2H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVKVCCFUPMVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)



![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)
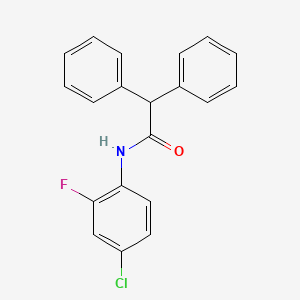
![N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)
